molecular formula C15H20N2O B3846449 Indoline, 1-piperidinoacetyl- CAS No. 56533-61-0

Indoline, 1-piperidinoacetyl-

Cat. No.: B3846449
CAS No.: 56533-61-0
M. Wt: 244.33 g/mol
InChI Key: FAHNWKWJOSXJNE-UHFFFAOYSA-N
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Description

Indoline, 1-piperidinoacetyl- is a compound that belongs to the class of indoline derivatives Indoline itself is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of Indoline, 1-piperidinoacetyl- can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Indoline, 1-piperidinoacetyl- undergoes various chemical reactions, including:

    Oxidation: Indoline derivatives can be oxidized to form indole or other oxidized products.

    Reduction: Reduction reactions can convert indoline derivatives back to their corresponding indole forms.

    Substitution: Indoline derivatives can undergo substitution reactions, where functional groups on the indoline ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Indoline, 1-piperidinoacetyl- involves its interaction with specific molecular targets and pathways:

The specific mechanism of action depends on the structure of the indoline derivative and its target in the body.

Comparison with Similar Compounds

Indoline, 1-piperidinoacetyl- can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(12-16-9-4-1-5-10-16)17-11-8-13-6-2-3-7-14(13)17/h2-3,6-7H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHNWKWJOSXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205093
Record name Indoline, 1-piperidinoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56533-61-0
Record name Indoline, 1-piperidinoacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline, 1-piperidinoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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